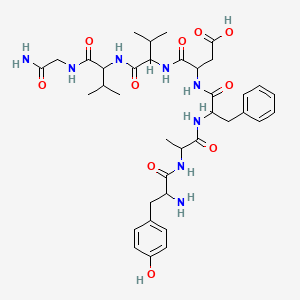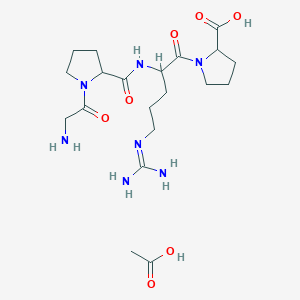
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-DL-Pro-DL-Arg-DL-Pro-OHThis compound is notable for its role as an inhibitor of fibrinogen aggregation and fibrin polymerization . It has applications in various fields, including biochemistry and medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HBTU, TBTU) are commonly used in the coupling step of SPPS.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.
Cleavage Reagents: A mixture of TFA and scavengers (e.g., water, triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide, this compound. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Applications De Recherche Scientifique
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H has several applications in scientific research:
Mécanisme D'action
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H exerts its effects by binding to fibrinogen and preventing its polymerization into fibrin. This inhibition disrupts the formation of blood clots. The peptide mimics the N-terminal region of the fibrinogen alpha chain, which is crucial for fibrin polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Pro-Arg-Pro amide: Another peptide that inhibits fibrin polymerization but differs in its amide form.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide with a similar inhibitory effect on fibrin polymerization but with a different amino acid sequence.
Uniqueness
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H is unique due to its specific sequence and acetate form, which may confer distinct stability and solubility properties compared to other similar peptides .
Propriétés
Formule moléculaire |
C20H35N7O7 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
acetic acid;1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4) |
Clé InChI |
ZYTSTPIIKNCGRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
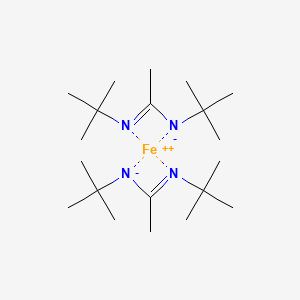
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)

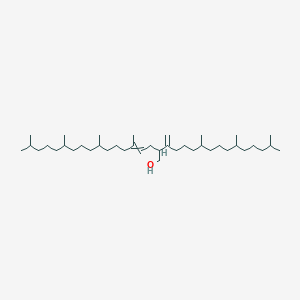
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)
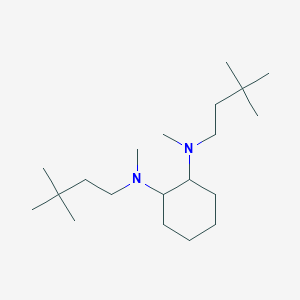

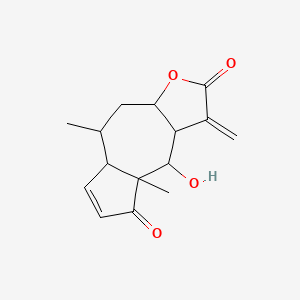
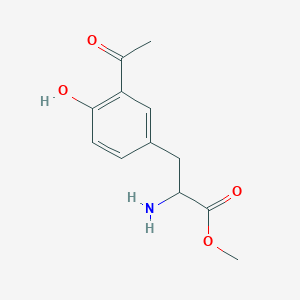
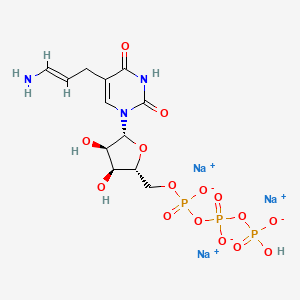
![5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one](/img/structure/B13399201.png)
![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
